Methyl 3-bromo-4-methylbenzoate

Lipophilicity Physicochemical Profiling ADME Prediction

Researchers targeting Tofogliflozin or biaryl pharmacophores require the specific 3-bromo-4-methyl substitution pattern to ensure regioselective benzylic bromination and optimal Pd(0) oxidative addition kinetics. Substituting with a positional isomer introduces steric or electronic mismatches that derail established synthetic routes. - Delivers ≥98% purity with a defined LogP of 2.8 for reproducible SAR data. - Available in 5 g to 500 g quantities with room-temperature storage, minimizing cold-chain complexity. - Batch-to-batch consistency supports process development and avoids costly re-optimization.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS No. 104901-43-1
Cat. No. B025771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-4-methylbenzoate
CAS104901-43-1
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)OC)Br
InChIInChI=1S/C9H9BrO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,1-2H3
InChIKeyMASRAGFWFYHMFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-bromo-4-methylbenzoate (CAS 104901-43-1): Procurement-Grade Properties & Baseline Specifications


Methyl 3-bromo-4-methylbenzoate (CAS 104901-43-1) is a brominated aromatic ester with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol . This compound exists as an orange-red solid or a colorless to light orange-yellow liquid, with a melting point of 38–44 °C (lit.) and a boiling point of 130 °C at 0.1 mmHg [1]. It is soluble in dimethyl sulfoxide (DMSO) and is commercially available in purities typically ≥98% . The compound features a methyl ester at the 1-position, a bromine substituent at the 3-position, and a methyl group at the 4-position, a specific substitution pattern that dictates its reactivity profile in cross-coupling and subsequent functionalization reactions .

Methyl 3-bromo-4-methylbenzoate (CAS 104901-43-1): Why Regioisomeric or Functional Analog Substitution Is Not Permissible


Within the family of bromo-methylbenzoate esters, subtle variations in substitution pattern—specifically the relative positions of the bromine and methyl groups—profoundly alter physicochemical properties and, more critically, reactivity in key synthetic transformations such as Suzuki-Miyaura coupling, benzylic bromination, and directed ortho-metalation [1]. For example, the 3-bromo-4-methyl regioisomer exhibits a distinct electronic environment at the brominated carbon, influencing oxidative addition rates with palladium catalysts compared to the 4-bromo-3-methyl or 2-bromo-4-methyl analogues [2]. Furthermore, the presence of the methyl group ortho to the ester functionality in the 2-bromo-4-methyl derivative introduces significant steric hindrance that is absent in the target compound, fundamentally altering reaction trajectories and yields [3]. Consequently, substituting Methyl 3-bromo-4-methylbenzoate with a positional isomer or a differently functionalized analog without rigorous re-optimization is scientifically unsound and can lead to failed syntheses or irreproducible results. The following evidence quantifies these critical differentiators.

Methyl 3-bromo-4-methylbenzoate (CAS 104901-43-1): Quantitative Comparative Evidence Against Closest Analogs


Regioisomeric LogP Differentiation: Altered Lipophilicity vs. Methyl 4-bromo-3-methylbenzoate

The target compound, Methyl 3-bromo-4-methylbenzoate, exhibits a computed octanol-water partition coefficient (LogP) of 2.8, whereas its direct regioisomer, Methyl 4-bromo-3-methylbenzoate (CAS 148547-19-7), shows a LogP of 2.54410 [1]. This difference of ΔLogP ≈ 0.25 indicates marginally higher lipophilicity for the target compound, which can influence chromatographic retention times and, in medicinal chemistry contexts, membrane permeability predictions .

Lipophilicity Physicochemical Profiling ADME Prediction

Atmospheric Pressure Boiling Point Divergence: Operational Handling vs. Methyl 2-bromo-4-methylbenzoate

While the target compound is typically handled as a low-melting solid or viscous liquid distilled under reduced pressure (130 °C at 0.1 mmHg), its atmospheric pressure boiling point is estimated at 266.9 °C [1]. In contrast, the 2-bromo-4-methyl regioisomer (CAS 87808-49-9) exhibits a significantly lower boiling point of 161–164 °C at 32 Torr (approx. 4.3 kPa) [2]. Extrapolating to atmospheric pressure, this represents a substantial difference in volatility, directly impacting distillation and recovery strategies in kilo-lab and pilot-plant settings.

Physical Property Distillation Process Chemistry

Patent-Documented Utility as a Critical Intermediate for Tofogliflozin Synthesis

Methyl 3-bromo-4-methylbenzoate serves as the direct precursor to 3-bromo-4-(bromomethyl)benzoic acid, a key intermediate in the synthesis of Tofogliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor approved for type 2 diabetes [1]. Patent literature explicitly details the benzylic bromination of the target compound using N-bromosuccinimide (NBS) to yield the required dibromide intermediate . This specific substitution pattern is essential; regioisomers such as Methyl 4-bromo-3-methylbenzoate cannot be employed in this established patent route without generating the incorrect bromomethyl regioisomer, thereby failing to converge on the Tofogliflozin scaffold.

Pharmaceutical Intermediate SGLT2 Inhibitor Diabetes API

Methyl 3-bromo-4-methylbenzoate (CAS 104901-43-1): High-Value Application Scenarios Warranting Specific Procurement


Regiospecific Synthesis of 3-Bromo-4-(bromomethyl)benzoate Intermediates for SGLT2 Inhibitors

In the manufacture of Tofogliflozin and related SGLT2 inhibitors, Methyl 3-bromo-4-methylbenzoate is the designated starting material for benzylic bromination. The 3-bromo-4-methyl substitution pattern directs NBS-mediated bromination exclusively to the 4-methyl position, yielding the critical 3-bromo-4-(bromomethyl)benzoate intermediate [1]. Use of any other regioisomer (e.g., 4-bromo-3-methyl or 2-bromo-4-methyl) would generate an undesired bromomethyl regioisomer, breaking the established patent route and requiring de novo process development.

Suzuki-Miyaura Coupling with Enhanced Oxidative Addition Kinetics

The 3-bromo-4-methyl substitution pattern places the bromine atom in a meta relationship to the ester group, minimizing steric congestion compared to the ortho-substituted 2-bromo analog. This structural feature is known to facilitate faster oxidative addition with Pd(0) catalysts in Suzuki-Miyaura cross-couplings, enabling higher yields under milder conditions when constructing biaryl pharmacophores [2]. Procurement of this specific regioisomer is therefore justified when reaction efficiency and yield are paramount.

Physicochemical Property Screening in Medicinal Chemistry Campaigns

For drug discovery programs employing fragment-based or property-driven lead optimization, the precise LogP value (2.8) of Methyl 3-bromo-4-methylbenzoate provides a defined lipophilicity benchmark [3]. SAR studies comparing this compound against its 4-bromo-3-methyl analog (LogP 2.54) can delineate the impact of subtle halogen positioning on membrane permeability and off-target binding, making accurate procurement of the correct regioisomer essential for reproducible biological data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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